N-methyl Benzedrone hydrochloride CAS number and identifiers
N-methyl Benzedrone hydrochloride CAS number and identifiers
Technical Monograph: N-methyl Benzedrone Hydrochloride Classification: Synthetic Cathinone / Substituted Amphetamine Derivative Status: Analytical Reference Standard / New Psychoactive Substance (NPS)[1]
Executive Technical Summary
N-methyl Benzedrone (N-methyl-4-MBC) hydrochloride is a rigid structural analog of the synthetic cathinone Benzedrone (4-MBC).[1] Chemically, it represents the N-methylated derivative of 4-Methyl-N-benzylcathinone.[1] It belongs to the amphetamine-like cathinone class, characterized by a beta-keto moiety on the phenethylamine backbone.[1]
This guide provides a comprehensive technical profile for researchers and forensic toxicologists.[1] It synthesizes confirmed physicochemical data with theoretical structure-activity relationships (SAR) to aid in the identification, handling, and analysis of this compound. Unlike primary or secondary amine cathinones (e.g., Mephedrone), N-methyl Benzedrone possesses a tertiary amine structure due to the simultaneous presence of N-methyl and N-benzyl substitutions, significantly altering its steric and metabolic profile.[1]
Chemical Identifiers & Physicochemical Properties
The following data constitutes the core identity block for validation in laboratory settings.
| Parameter | Technical Specification |
| Common Name | N-methyl Benzedrone (hydrochloride) |
| Synonyms | N-methyl-4-MBC; N-benzyl-N-methyl-4-methylcathinone HCl |
| CAS Number | 2749433-00-7 (hydrochloride salt) |
| IUPAC Name | 1-(4-methylphenyl)-2-[methyl(phenylmethyl)amino]-1-propanone, monohydrochloride |
| Molecular Formula | C₁₈H₂₁NO[1][2][3][4][5][6] • HCl |
| Formula Weight | 303.8 g/mol |
| SMILES | CC1=CC=C(C(C(C)N(C)CC2=CC=CC=C2)=O)C=C1.Cl |
| InChI Key | ZXADUOBQOKQUSV-UHFFFAOYSA-N |
| Appearance | Crystalline Solid |
| UV | 262 nm |
Solubility Profile
Data derived from analytical standard testing.
| Solvent | Solubility Limit |
| DMF | ~10 mg/mL |
| DMSO | ~5 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.2) | ~0.5 mg/mL (1:1 DMF:PBS ratio) |
Structural Analysis & Synthesis Logic
To understand the analytical behavior of N-methyl Benzedrone, one must deconstruct its synthesis and steric environment.[1]
Structural Decomposition
The molecule consists of three distinct pharmacophores:
-
4-Methylphenyl Ring: A lipophilic core shared with Mephedrone (4-MMC), typically enhancing serotonin transporter (SERT) affinity compared to unsubstituted rings.[1]
-
Beta-Keto Backbone: The defining feature of cathinones, reducing blood-brain barrier permeability relative to amphetamines due to increased polarity.[1]
-
Tertiary Amine (N-Methyl + N-Benzyl): This is the critical differentiator.[1] The bulky benzyl group combined with the methyl group creates significant steric hindrance around the nitrogen.[1] This likely protects the molecule from rapid oxidative deamination (MAO degradation) but may also reduce receptor binding affinity compared to less bulky analogs.[1]
Theoretical Forensic Synthesis Pathway
Note: This section describes the likely chemical origins for forensic reverse-engineering purposes.
The synthesis likely follows a standard nucleophilic substitution pathway common to substituted cathinones:
-
Precursor: 2-Bromo-4'-methylpropiophenone.[1]
-
Reagent: N-methylbenzylamine (unlike Benzedrone, which uses benzylamine).[1]
-
Mechanism: The secondary amine attacks the alpha-carbon, displacing the bromine.[1]
Figure 1: Theoretical forensic synthesis pathway for N-methyl Benzedrone, utilizing alpha-bromination followed by amination.[1]
Analytical Protocols: Identification & Validation
For researchers confirming the identity of this substance in biological or powder matrices, the following multi-modal approach is required.
GC-MS Fragmentation Analysis
Methodology: Electron Ionization (EI) at 70eV.[1] Rationale: Synthetic cathinones undergo predictable alpha-cleavage at the bond between the carbonyl carbon and the alpha-carbon.[1]
-
Predicted Fragmentation Pattern:
Protocol Step:
-
Dissolve 1 mg sample in 1 mL Methanol.
-
Inject 1 µL (Splitless mode).
-
Monitor TIC for peak at expected retention time (likely later than Mephedrone due to higher MW).[1]
-
Verify presence of m/z 148 (Dominant) and m/z 119 .[1]
FTIR Spectroscopy
Methodology: Attenuated Total Reflectance (ATR).[1] Diagnostic Bands:
-
~1680–1690 cm⁻¹: Carbonyl (C=O) stretch (characteristic of aryl ketones).[1]
-
~1600 cm⁻¹: Aromatic C=C ring stretch.
-
~2400–3000 cm⁻¹: Amine salt broad bands (N-H stretch is often obscured or shifted in tertiary amine salts, but C-H stretches from the benzyl and methyl groups will be distinct).[1]
Handling, Stability, and Safety
As an analytical standard with unknown toxicological properties, strict containment is mandatory.[1]
-
Storage: -20°C (Desiccated).
-
Hazard Identification:
Emergency Protocol: In case of exposure, do not induce vomiting. Wash affected skin with soap and water for 15 minutes.[1] If inhaled, move to fresh air immediately.[1]
Comparative Pharmacology (SAR Analysis)
Disclaimer: The following is based on Structure-Activity Relationship (SAR) logic and is theoretical. No clinical data exists for N-methyl Benzedrone.[1]
The addition of the N-benzyl group to the Mephedrone (4-MMC) scaffold fundamentally alters the molecule's interaction with monoamine transporters.[1]
-
Steric Bulk: The benzyl group is large.[1] In similar compounds (e.g., N-benzylmethcathinone), this bulk often reduces potency at the Dopamine Transporter (DAT) compared to the N-methyl analog.[1]
-
Selectivity Shift: Large N-substituents often shift selectivity toward the Serotonin Transporter (SERT) or reduce transporter activity altogether, potentially acting more as a reuptake inhibitor than a releasing agent.[1]
-
Metabolism: The tertiary amine (N-Me, N-Bn) must undergo dealkylation (likely N-debenzylation or N-demethylation) to become active if the parent compound is sterically hindered from binding.[1] This suggests a potential "prodrug" effect or a delayed onset of action.[1]
Figure 2: SAR decomposition highlighting the functional impact of specific chemical moieties on N-methyl Benzedrone's theoretical pharmacological profile.
References
-
PubChem. (n.d.).[1][4] N-Methyl Benzedrone | C18H21NO - Compound Summary. National Library of Medicine.[1] Retrieved February 22, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Methyl Benzedrone | C18H21NO | CID 62053496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzedrone | C17H19NO | CID 57493771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
